TLX agonist 1

Descripción general

Descripción

TLX agonist 1, also known as CCRP2 or SUN23314, is a modulator of the orphan nuclear receptor tailless (TLX, NR2E1). It has an EC50 of 1.0 μM and a Kd of 650 nM . It binds to the recombinant TLX protein and enhances TLX transcriptional repressive activity .

Synthesis Analysis

The development of a potent TLX agonist was based on fragment screening, pharmacophore modeling, and fragment fusion . The pharmacophore similarity of a fragment screening hit and the TLX ligand ccrp2 provided a rational basis for fragment linkage, which resulted in several TLX activator scaffolds .

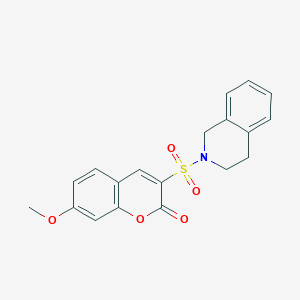

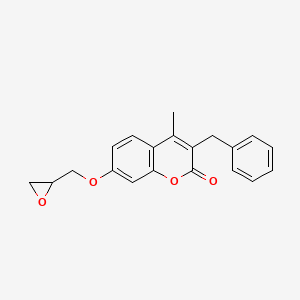

Molecular Structure Analysis

The molecular formula of this compound is C23H26N4O . The molecular weight is 374.48 .

Chemical Reactions Analysis

The H-NMR data of this compound is consistent with its structure .

Physical And Chemical Properties Analysis

This compound is a solid compound . It has a solubility of 62.5 mg/mL in DMSO . The storage conditions are as follows: powder form can be stored at -20°C for 3 years and at 4°C for 2 years. In solvent form, it can be stored at -80°C for 6 months and at -20°C for 1 month .

Aplicaciones Científicas De Investigación

1. Cancer Immunotherapy

TLX agonists show promise as immunological adjuvants in cancer therapy. Recent advances in preclinical and clinical development highlight their role in enhancing tumor-targeting immune responses. They have been combined with various chemotherapeutics and targeted anticancer agents in rodent models, demonstrating potential in cancer treatment (Smith et al., 2018).

2. Neurodegenerative Diseases and Brain Tumors

TLX agonists, like propranolol, have shown efficacy in countering proliferation and migration of glioblastoma cells. These agents activate the TLX nuclear receptor, promoting gene expression alterations beneficial in treating neurodegenerative diseases and central nervous system tumors (Faudone et al., 2021).

3. Neurogenesis Regulation

As master regulators of neurogenesis, TLX agonists maintain neuronal stem cell homeostasis. They act as transcriptional repressors of tumor suppressor genes, offering potential for neurodegenerative disease treatment. The development of potent TLX modulators helps further explore pharmacological control of TLX (Faudone et al., 2022).

Mecanismo De Acción

Target of Action

TLX Agonist 1, also known as ccrp2, is a modulator of the orphan nuclear receptor tailless (TLX, NR2E1) . TLX is a transcriptional repressor that plays a significant role in neurogenesis and Neural Stem Cell (NSC) derived brain tumors .

Mode of Action

This compound binds to the recombinant TLX protein, enhancing its transcriptional repressive activity . This interaction potentiates the repressive function of TLX, thereby modulating the transcription of target genes .

Biochemical Pathways

Tlx is known to maintain neuronal stem cell homeostasis by acting as a transcriptional repressor of tumor suppressor genes . Therefore, it can be inferred that this compound, by modulating TLX activity, may impact these pathways.

Result of Action

The primary result of this compound action is the enhancement of TLX’s transcriptional repressive activity . This modulation of TLX activity can influence neurogenesis and the behavior of Neural Stem Cells (NSCs), although the specific molecular and cellular effects are subject to ongoing research.

Safety and Hazards

TLX agonist 1 is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to move to fresh air and give oxygen if breathing is difficult . If it comes in contact with skin, it should be rinsed thoroughly with large amounts of water . If swallowed, the mouth should be washed out with copious amounts of water .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

TLX agonist 1: interacts with the TLX receptor, enhancing its transcriptional repressive activity. The compound binds to the ligand-binding domain of TLX with an equilibrium dissociation constant (Kd) of 650 nanomolar and an effective concentration (EC50) of 1 micromolar . This interaction potentiates the repressive function of TLX on target genes, thereby influencing various biochemical pathways. This compound does not have any known natural ligands, making it a valuable tool for studying TLX-mediated transcriptional repression.

Cellular Effects

This compound: exerts significant effects on various cell types, particularly neural stem cells and retinal progenitor cells. By enhancing TLX’s repressive activity, this compound promotes the self-renewal and proliferation of neural stem cells while inhibiting their differentiation . This modulation of cell function is crucial for maintaining the balance between stem cell renewal and differentiation, which is essential for proper brain development and function. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its role in cellular processes.

Molecular Mechanism

The molecular mechanism of This compound involves its binding to the ligand-binding domain of the TLX receptor, which enhances TLX’s transcriptional repressive activity . This binding interaction leads to the recruitment of corepressor proteins and chromatin remodeling complexes, resulting in the suppression of target gene expression. This compound’s ability to potentiate TLX’s repressive function is critical for regulating gene expression patterns involved in neurogenesis and tumor suppression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. The compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to two years . Over time, this compound maintains its ability to enhance TLX’s transcriptional repressive activity, although long-term studies are needed to fully understand its effects on cellular function. In vitro and in vivo studies have shown that this compound can sustain its activity over extended periods, making it a reliable tool for research.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively enhances TLX’s repressive activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function. It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound: is involved in metabolic pathways related to its role as a TLX modulator. The compound interacts with enzymes and cofactors involved in the regulation of gene expression and cellular metabolism . By enhancing TLX’s repressive activity, this compound influences metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its modulatory effects on TLX. The distribution of this compound within cells is crucial for its effectiveness in modulating TLX activity.

Subcellular Localization

This compound: primarily localizes to the nucleus, where it interacts with the TLX receptor to enhance its transcriptional repressive activity . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is essential for this compound to effectively modulate gene expression and cellular function.

Propiedades

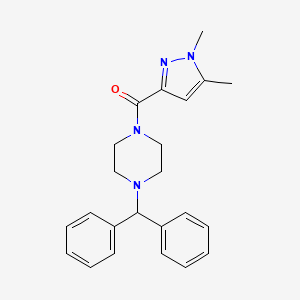

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O/c1-18-17-21(24-25(18)2)23(28)27-15-13-26(14-16-27)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,22H,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGJAUSSGPIZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3039016.png)

![3-[(3,4-dichlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B3039017.png)

![4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3039018.png)

![4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide](/img/structure/B3039020.png)

![4-[3,5-Bis(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B3039021.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B3039026.png)

![2-Chloro-N-{4-[(2,4-dichlorobenzyl)sulfanyl]-phenyl}acetamide](/img/structure/B3039027.png)

![6-Acetyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one](/img/structure/B3039030.png)

![1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine](/img/structure/B3039032.png)